N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide
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Overview
Description
N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an amino group, a chloro substituent on the pyrimidine ring, and a benzyl-formamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base.
Formylation: The formamide moiety can be introduced through a formylation reaction using formic acid or formamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the formamide to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyrimidine ring.
Hydrolysis: The formamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, amines
Hydrolysis: Acidic or basic conditions (HCl, NaOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide oxide, while reduction may produce N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzylamine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-methyl-formamide
- N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-ethyl-formamide
- N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-phenyl-formamide
Uniqueness
N-(4-Amino-6-chloro-pyrimidin-5-YL)-N-benzyl-formamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the benzyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
CAS No. |
91398-41-3 |
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Molecular Formula |
C12H11ClN4O |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
N-(4-amino-6-chloropyrimidin-5-yl)-N-benzylformamide |
InChI |
InChI=1S/C12H11ClN4O/c13-11-10(12(14)16-7-15-11)17(8-18)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,15,16) |
InChI Key |
CXZJQOQASZQWBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C=O)C2=C(N=CN=C2Cl)N |
Origin of Product |
United States |
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